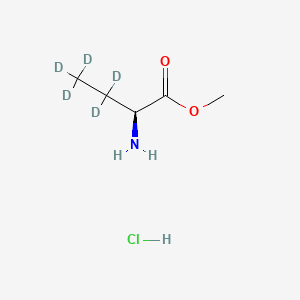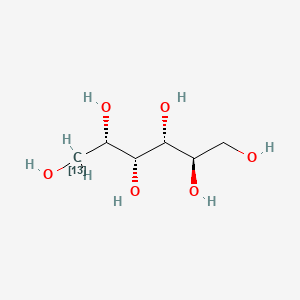![molecular formula C6H12O6 B583779 (3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol CAS No. 478529-33-8](/img/structure/B583779.png)
(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol, also known as D-[6,6'-2H2]-glucose, is a deuterium-labeled glucose molecule used in scientific research applications. This molecule is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol acts as a tracer in metabolic studies, allowing researchers to track the movement of glucose through various metabolic pathways. It is also used to study the effects of glucose on insulin secretion and glucose uptake in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It is metabolized in the same way as natural glucose and has been shown to have similar effects on insulin secretion and glucose uptake in various tissues. It has also been shown to improve glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The use of (3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol in lab experiments has several advantages, including its ability to act as a tracer for glucose metabolism and its similarity to natural glucose. However, it also has some limitations, including its high cost, the need for specialized equipment to detect deuterium-labeled compounds, and the potential for interference with other metabolic pathways.
Future Directions
There are several future directions for research involving (3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol. These include the development of new drugs and therapies for diabetes and other metabolic disorders, the use of stable isotope labeling to study the effects of diet and exercise on glucose metabolism, and the use of deuterium-labeled compounds in the development of new imaging techniques for metabolic studies.
Synthesis Methods
The synthesis of (3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol involves the use of deuterium oxide (D2O) as a solvent and reactant. This method involves the use of enzymes, specifically glucose oxidase and catalase, to catalyze the oxidation of glucose to produce this compound[6,6'-2H2]-gluconic acid. This acid is then reduced using sodium borohydride to produce this compound[6,6'-2H2]-gluconolactone, which is then hydrolyzed using sodium hydroxide to produce this compound[6,6'-2H2]-glucose.
Scientific Research Applications
(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol is used in a variety of scientific research applications, including metabolic studies, pharmacokinetic studies, and stable isotope labeling studies. This molecule is used as a tracer to study glucose metabolism and the effects of glucose on various physiological processes. It is also used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-AUJTXTGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)

![1,3-Dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one](/img/structure/B583704.png)
![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)


![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)

